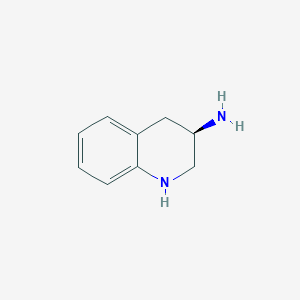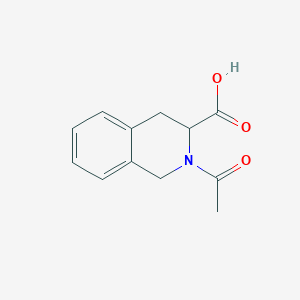
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
描述
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound with the CAS Number: 143767-54-8 . It has a molecular weight of 219.24 . This compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-acetyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid . The InChI code for this compound is 1S/C12H13NO3/c1-8(14)13-7-10-5-3-2-4-9(10)6-11(13)12(15)16/h2-5,11H,6-7H2,1H3,(H,15,16) .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 171-175°C .
科学研究应用
Derivative Preparation and Characterization
A study by Jansa, Macháček, and Bertolasi (2006) focused on preparing derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, such as hydrochloride of methyl ester, N-carboxy anhydride, and N-acetyl derivative. These derivatives were characterized by various analytical methods, including NMR spectroscopy and X-ray diffraction (Jansa, Macháček, & Bertolasi, 2006).
Orthogonal Functionalization
Yan et al. (2016) developed a protocol for orthogonal sp3 C1–H and N–H bond functionalization of 1,2,3,4-tetrahydroisoquinolines using the Ugi four-component reaction. This study revealed different outcomes based on the reaction conditions, offering a method for creating diverse tetrahydroisoquinoline structures (Yan, Bai, Xu, & Feng, 2016).
Redox-Neutral Annulations
Zhu and Seidel (2017) investigated the redox-neutral annulations of amines like 1,2,3,4-tetrahydroisoquinoline with 2-alkylquinoline-3-carbaldehydes, involving dual C–H bond functionalization. Acetic acid was used as the sole promoter in these transformations (Zhu & Seidel, 2017).
Enantioselective Synthesis
Kammermeier, Lerch, and Sommer (1992) described the synthesis of racemic and enantiomerically pure 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids and esters. This study highlighted methods for achieving enantioselectivity, important in the development of stereochemically pure compounds (Kammermeier, Lerch, & Sommer, 1992).
Synthesis of Novel Derivatives
Kotha and Banerjee (2007) reported an efficient route for synthesizing several novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives. They utilized a synergistic combination of [2+2+2]- and [4+2]-cycloaddition reactions for this synthesis (Kotha & Banerjee, 2007).
Antibiotic Discovery
Asolkar et al. (2004) discovered a new tetrahydroquinoline antibiotic, helquinoline, from Janibacter limosus. This compound, related to 1,2,3,4-tetrahydroquinoline, showed significant biological activity against bacteria and fungi (Asolkar, Schröder, Heckmann, Lang, Wagner-Döbler, & Laatsch, 2004).
Biological Significance and Peptide Design
Kotha, Deodhar, and Khedkar (2014) discussed the biological significance of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a core element in various biologically active compounds and peptide-based drugs. They provided insights into synthetic approaches for Tic derivatives (Kotha, Deodhar, & Khedkar, 2014).
安全和危害
未来方向
Small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint axis are emerging as a potential alternative therapeutic modality with distinct molecular characteristics as compared to the anti-PD-1 and anti-PD-L1 monoclonal antibodies . A series of 1,2,3,4-tetrahydroisoquinoline (THIQ)-3-carboxylic acid derivatives containing a 5-cyano-3-pyridinyl or 3-cyanophenyl appendage was designed . These new inhibitors were evaluated for inhibitory activity against the PD-1/PD-L1 protein–protein interaction (PPI) in a homogenous time-resolved fluorescence resonance energy transfer assay . This could serve as a promising lead compound for further optimization into potent inhibitors against the PD-1/PD-L1 PPI .
属性
IUPAC Name |
2-acetyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(14)13-7-10-5-3-2-4-9(10)6-11(13)12(15)16/h2-5,11H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBQGXOEOOVTPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=CC=CC=C2CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391268 | |
| Record name | 2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
CAS RN |
143767-54-8 | |
| Record name | 2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

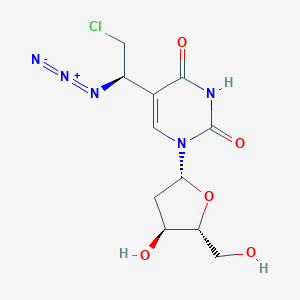
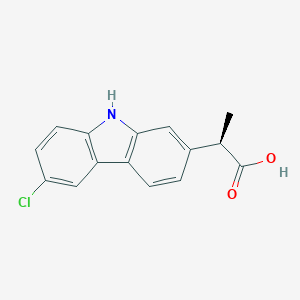
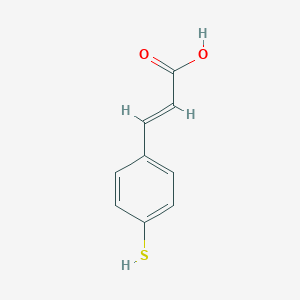
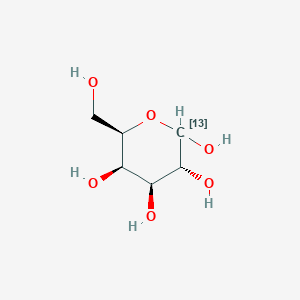
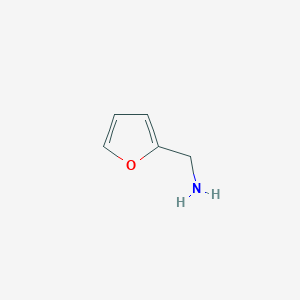
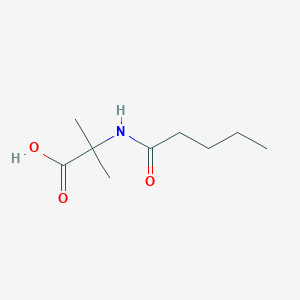
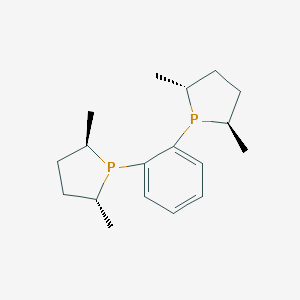
![Ethanethioic acid, S-[(diphenylphosphino)methyl] ester](/img/structure/B118573.png)
![S-[(Diphenylphosphoryl)methyl] ethanethioate](/img/structure/B118577.png)
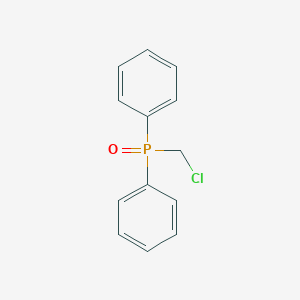
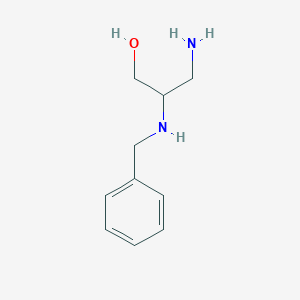
![(1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol](/img/structure/B118582.png)
![ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B118583.png)
